

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment

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## Compound of Interest

Compound Name: GB1107

Cat. No.: B15602735

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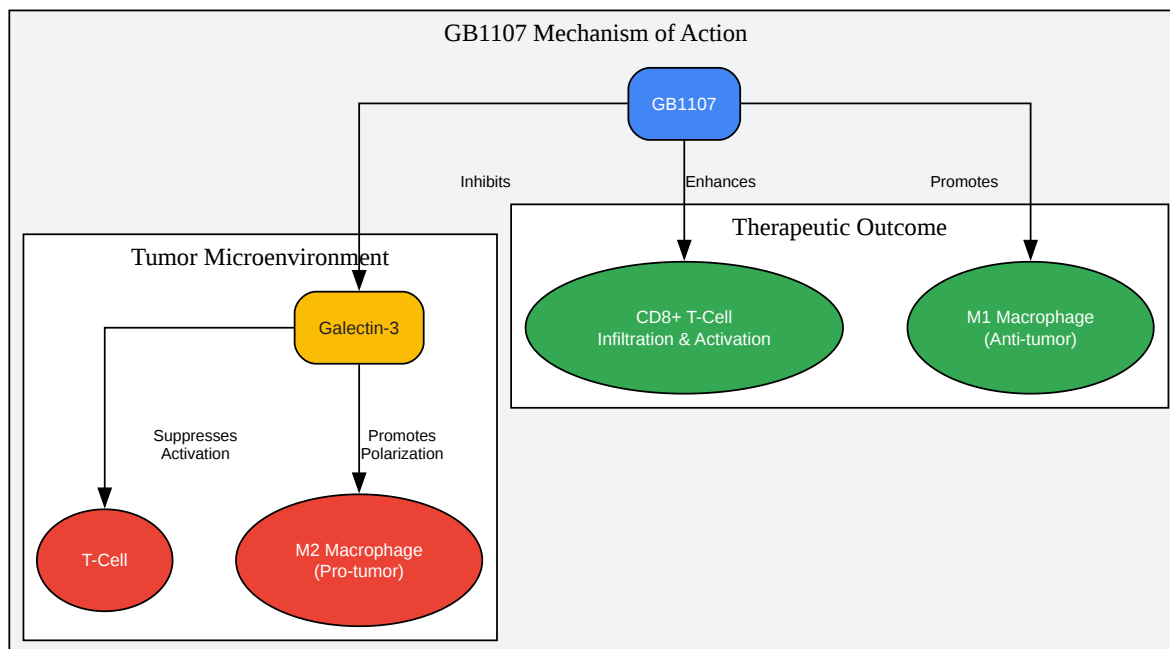
## Introduction

**GB1107** is a potent and orally bioavailable small molecule inhibitor of Galectin-3.<sup>[1]</sup> Galectin-3 is a  $\beta$ -galactoside-binding lectin that is overexpressed in various pathological conditions, including cancer and fibrosis.<sup>[2][3]</sup> It plays a crucial role in modulating immune responses, often contributing to an immunosuppressive tumor microenvironment.<sup>[2][4]</sup> By inhibiting Galectin-3, **GB1107** has been shown to enhance anti-tumor immunity, primarily by increasing the infiltration and activation of cytotoxic T lymphocytes and promoting the polarization of macrophages towards an anti-tumor M1 phenotype.<sup>[2][5]</sup> This document provides detailed protocols and application notes for the analysis of immune cell populations by flow cytometry following treatment with **GB1107**.

## Mechanism of Action of GB1107

Galectin-3, the target of **GB1107**, influences multiple aspects of the immune system. Within the tumor microenvironment, Galectin-3 can induce T-cell anergy and apoptosis, promote the differentiation of M2-like tumor-associated macrophages (TAMs), and contribute to the formation of an immunosuppressive milieu.<sup>[2][4]</sup> **GB1107** competitively binds to the carbohydrate recognition domain of Galectin-3, preventing its interaction with cell surface glycans on immune cells. This inhibition reverses the immunosuppressive effects of Galectin-3,

leading to enhanced T-cell function and a shift in macrophage polarization from the pro-tumoral M2 state to the anti-tumoral M1 state.[2]



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*Mechanism of **GB1107** in modulating the tumor microenvironment.*

## Data Presentation: Effects of **GB1107** on Immune Cell Populations

The following tables summarize the expected quantitative changes in immune cell populations in the tumor microenvironment following treatment with **GB1107**, as analyzed by flow cytometry.

Table 1: Changes in T-Cell Populations

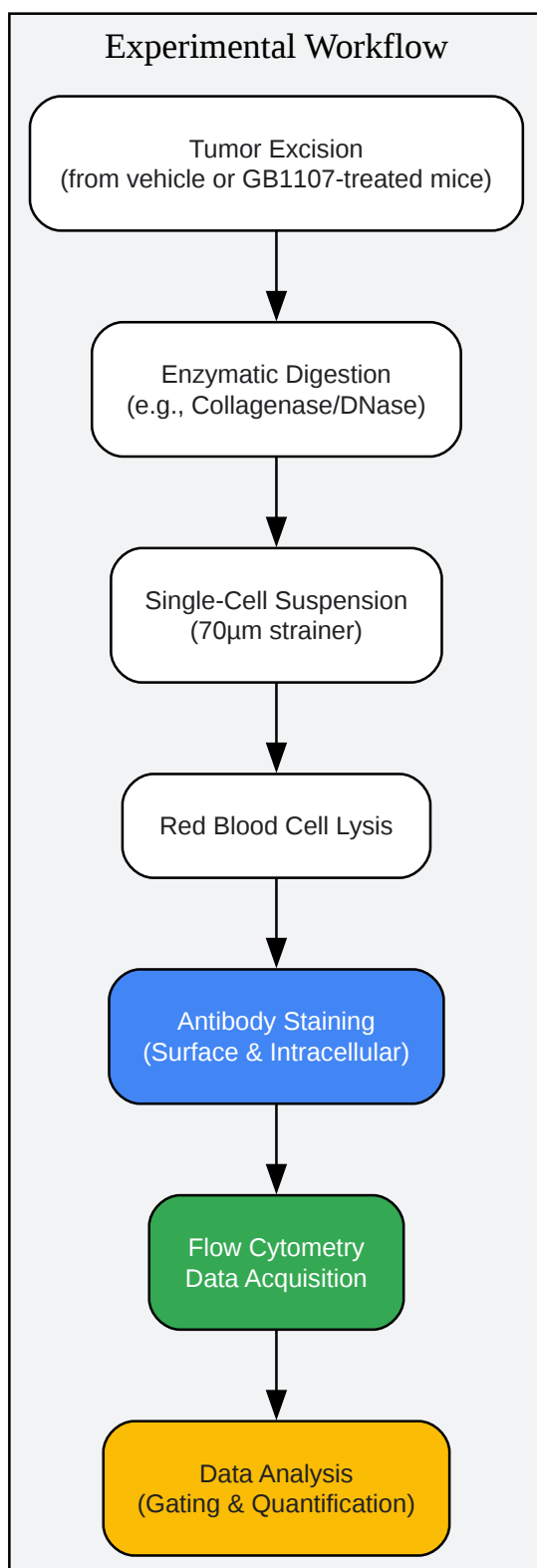
Cell Type	Marker	Expected Change with GB1107	Functional Consequence
CD3+ T-Cells	CD3	No significant change in total number[2]	---
CD8+ T-Cells	CD3, CD8	Increased infiltration[1][2]	Enhanced cytotoxic anti-tumor activity
Activated CD8+ T-Cells	CD8, IFN $\gamma$ , Granzyme B	Increased expression of cytotoxic molecules[1][2]	Increased tumor cell killing

Table 2: Changes in Macrophage Populations

Cell Type	Marker	Expected Change with GB1107	Functional Consequence
Total Macrophages	F4/80 or CD68	No significant change in total number[2]	---
M2-like Macrophages	CD206	Decreased expression[2]	Reduced pro-tumoral and immunosuppressive activity
M1-like Macrophages	(Inferred)	Increased polarization[1][2]	Enhanced anti-tumor and pro-inflammatory activity

## Experimental Protocols

This section provides a detailed protocol for the preparation of single-cell suspensions from tumor tissue and subsequent staining for flow cytometry analysis to assess the effects of **GB1107**.



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*Workflow for flow cytometry analysis of tumor-infiltrating immune cells.*

## Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue

### Materials:

- Tumor tissue from vehicle and **GB1107**-treated animals
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase Type IV
- DNase I
- 70  $\mu$ m cell strainers
- Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- Centrifuge

### Procedure:

- Excise tumors and place them in cold RPMI-1640 medium.
- Mince the tumors into small pieces (1-2 mm<sup>3</sup>) using a sterile scalpel.
- Transfer the minced tissue to a digestion buffer containing RPMI-1640, 5% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
- Filter the cell suspension through a 70  $\mu$ m cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.

- Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
- Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet with PBS.
- Resuspend the cells in FACS buffer (PBS with 2% FBS) and perform a cell count.

## Protocol 2: Staining of Immune Cells for Flow Cytometry

### Materials:

- Single-cell suspension from Protocol 1
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see Table 3 for suggested panel)
- Live/Dead fixable dye
- Fixation/Permeabilization buffer (for intracellular staining)
- Flow cytometer

### Procedure:

- Adjust the cell concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
- Add 100  $\mu$ L of the cell suspension to each well of a 96-well V-bottom plate.
- Stain for viability using a Live/Dead fixable dye according to the manufacturer's instructions.
- Wash the cells with FACS buffer.
- Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.

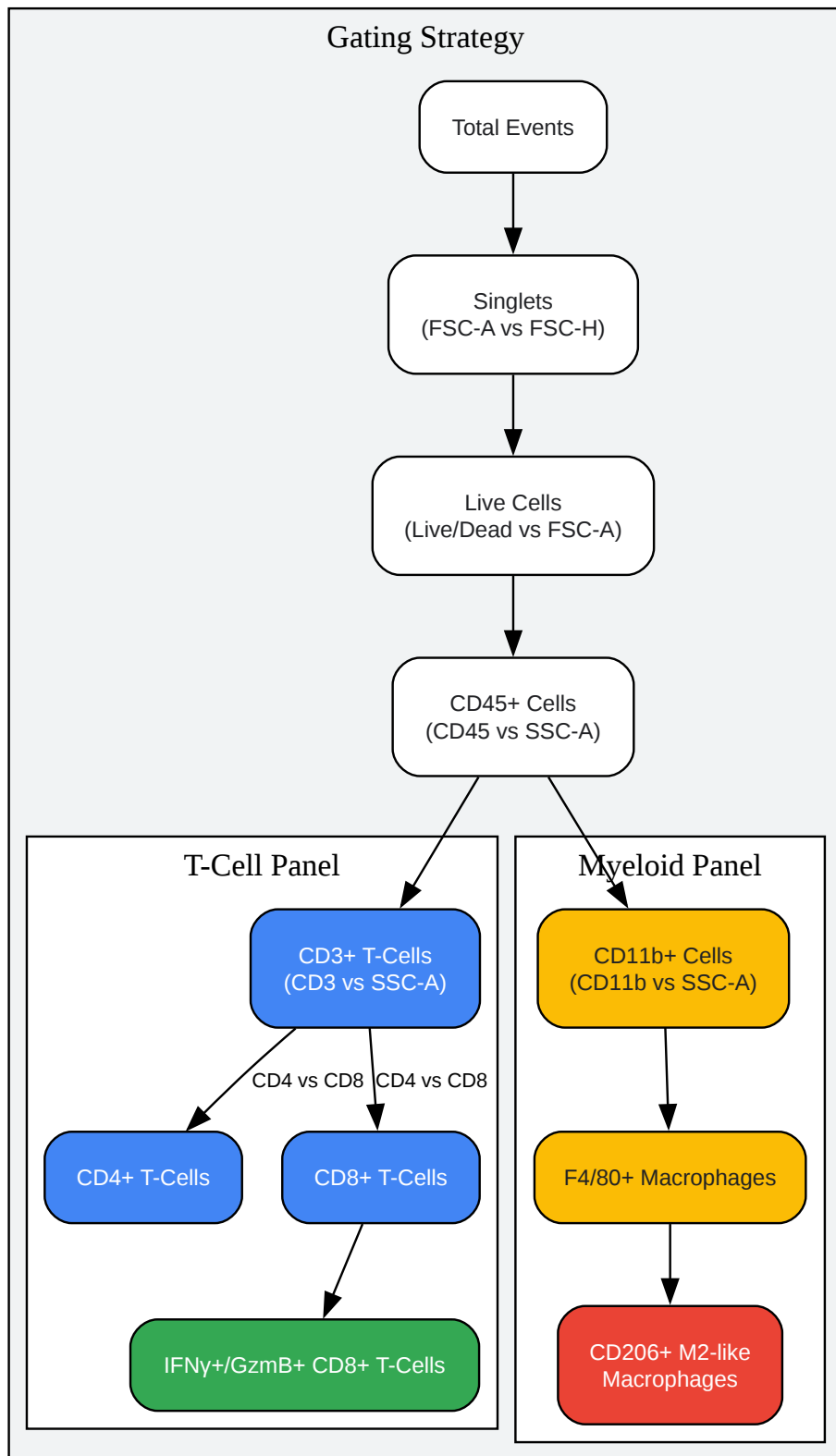
- Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- For intracellular staining (e.g., for IFN $\gamma$ , Granzyme B), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
- Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells with permeabilization buffer and then with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Table 3: Suggested Antibody Panel for Flow Cytometry

Target	Fluorochrome	Cell Population
Live/Dead	e.g., Zombie Aqua	Viable cells
CD45	e.g., BVU395	All hematopoietic cells
CD3	e.g., APC-Cy7	T-Cells
CD4	e.g., PE-Cy7	Helper T-Cells
CD8	e.g., PerCP-Cy5.5	Cytotoxic T-Cells
F4/80	e.g., BV605	Macrophages (mouse)
CD11b	e.g., BV786	Myeloid cells
CD206	e.g., PE	M2-like Macrophages
IFN $\gamma$	e.g., FITC	Activated T-Cells
Granzyme B	e.g., Alexa Fluor 647	Activated T-Cells

## Gating Strategy

A hierarchical gating strategy should be employed to identify the immune cell populations of interest.





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*Hierarchical gating strategy for immune cell analysis.*

## Conclusion

Flow cytometry is an essential tool for elucidating the immunomodulatory effects of **GB1107**. The protocols outlined in this document provide a framework for the consistent and reproducible analysis of key immune cell populations affected by Galectin-3 inhibition. By carefully quantifying the changes in T-cell and macrophage subsets, researchers can gain valuable insights into the mechanism of action of **GB1107** and its potential as an immunology oncology therapeutic.

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